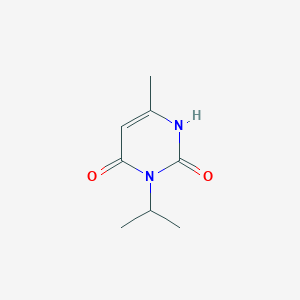

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(11)4-6(3)9-8(10)12/h4-5H,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETJLUWMDPBGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290539 | |

| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6589-40-8 | |

| Record name | NSC69217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-3-(2-chlorophenyl)propanoate with various amine derivatives under mild conditions can lead to the formation of the desired pyrimidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the hydrogen atoms on the pyrimidine ring can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to 6-methoxy (polar OCH3) or 6-amino (polar NH2) analogs. This may improve membrane permeability but reduce aqueous solubility .

- Thermal Stability : Alkyl substituents (methyl, isopropyl) generally increase thermal stability compared to aryl or heteroaromatic substituents (e.g., IM-7 in ).

Actividad Biológica

6-Methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by its diketone functional groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is , with a molecular weight of 168.19 g/mol. The structure can be represented as follows:

The presence of diketone groups contributes significantly to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogens effectively. For instance, a study demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The diketone functionality is also linked to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.

Anticancer Potential

6-Methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione has shown promise in anticancer studies. Structural analogs have been identified as selective inhibitors for various cancer-related targets, such as the epidermal growth factor receptor (EGFR). This suggests a potential role in cancer therapy .

The biological activity of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The diketone groups can form hydrogen bonds or coordinate with metal ions in enzymes, influencing their activity . Binding studies using techniques like surface plasmon resonance have confirmed its interaction with key biological targets.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives derived from 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

What are the optimal synthetic methodologies for preparing 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione?

Basic Research Question

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted β-keto esters or α,β-unsaturated carbonyl compounds with urea or thiourea derivatives. For example, refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in absolute ethanol under basic conditions (e.g., sodium ethoxide) yields pyrimidine-dione derivatives. Post-reaction purification via recrystallization (e.g., using water or ethanol) ensures high purity . Alkylation reactions, such as using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, can introduce substituents at the N1 position .

What spectroscopic techniques are critical for characterizing 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm hydrogen bonding patterns (e.g., NH protons resonate downfield at δ 10–12 ppm).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonded dimer formations (e.g., N–H⋯O interactions between pyrimidine-dione and water molecules) .

- FT-IR: Confirms carbonyl (C=O) stretches (~1700 cm) and NH vibrations (~3200 cm).

How can computational models predict the biological activity of pyrimidine-dione derivatives?

Advanced Research Question

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., antimicrobial enzymes or kinase receptors). For instance, docking studies with thieno[2,3-d]pyrimidine derivatives reveal interactions with ATP-binding pockets in kinases .

- QSAR Models: Correlate substituent electronic/steric properties (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets .

- MD Simulations: Assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .

How to resolve contradictions in reaction yields or purity during synthesis?

Advanced Research Question

Methodological Answer:

- HPLC-MS Analysis: Detects side products (e.g., unreacted intermediates) and quantifies purity. Adjust reaction time/temperature to suppress byproducts.

- Troubleshooting Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol) improve crystallization .

- Catalyst Optimization: Screen bases (KCO vs. NaH) to minimize dealkylation or over-reduction. For example, KCO in DMF selectively alkylates NH groups without side reactions .

What strategies enhance the biological activity of pyrimidine-dione derivatives?

Advanced Research Question

Methodological Answer:

- Bioisosteric Replacement: Substitute the 3-propan-2-yl group with fluorinated or heteroaromatic moieties (e.g., trifluoromethyl or thiazole) to improve metabolic stability .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the NH position to enhance bioavailability .

- Targeted Modifications: Attach sulfonamide or piperazine groups to increase affinity for bacterial dihydropteroate synthase or kinase inhibitors .

How to validate hydrogen bonding interactions in pyrimidine-dione crystals?

Advanced Research Question

Methodological Answer:

- Single-Crystal XRD: Directly visualizes intermolecular N–H⋯O and O–H⋯O bonds. For example, dimeric structures formed via N1–H⋯O4 interactions are resolved at 0.84 Å resolution .

- DFT Calculations: Compute bond lengths and angles (e.g., using Gaussian software) to compare with experimental data.

- VT-NMR: Monitors temperature-dependent NH proton shifts to confirm dynamic hydrogen bonding .

What in vitro assays are suitable for evaluating antimicrobial activity?

Advanced Research Question

Methodological Answer:

- Broth Microdilution (CLSI Guidelines): Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Time-Kill Assays: Assess bactericidal kinetics by sampling at 0, 4, 8, and 24 hours post-treatment.

- Biofilm Inhibition: Quantify biomass reduction via crystal violet staining in 96-well plates .

How to analyze regioselectivity in alkylation/arylation reactions?

Advanced Research Question

Methodological Answer:

- Isotopic Labeling: Use N-labeled urea to track NH vs. carbonyl reactivity via N NMR.

- Competitive Experiments: React equimolar substrates (e.g., benzyl chloride vs. allyl bromide) and quantify products via GC-MS to determine preference.

- Computational Mapping: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.